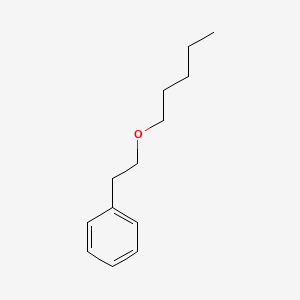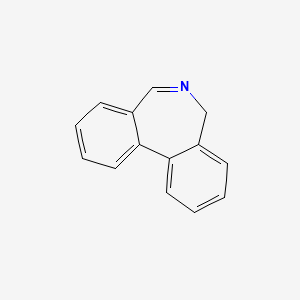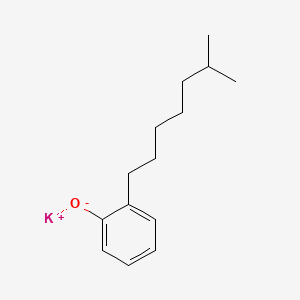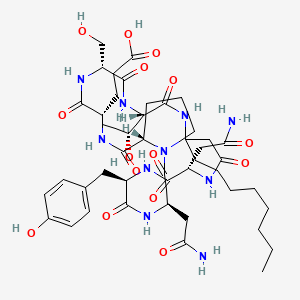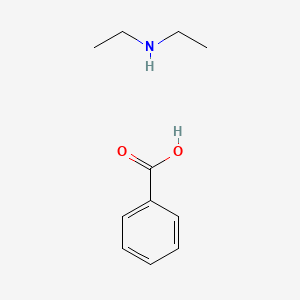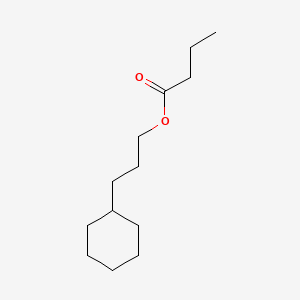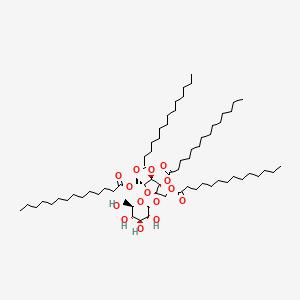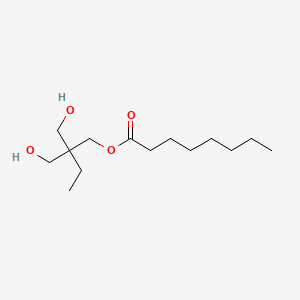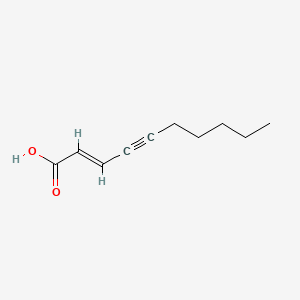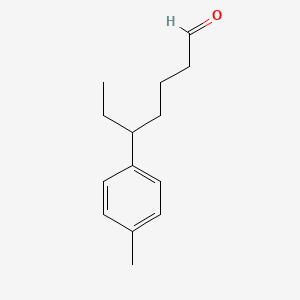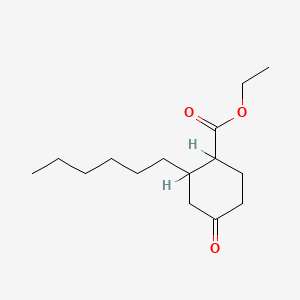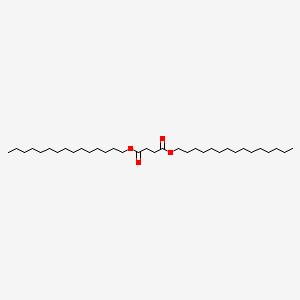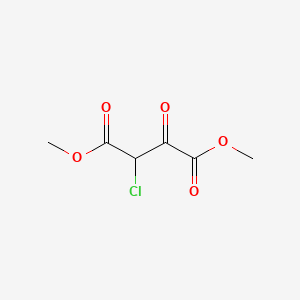
Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. The compound features a dodecyl chain attached to a phenoxy group, which is further connected to a 1,3-dioxobutyl moiety. This combination of functional groups makes it an interesting subject for study in fields such as chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate typically involves a multi-step process. One common method starts with the reaction of dodecyl alcohol with 4-hydroxybenzaldehyde to form dodecyl 4-hydroxybenzoate. This intermediate is then reacted with succinic anhydride to introduce the 1,3-dioxobutyl group, resulting in the formation of this compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like phosphoric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxobutyl group to hydroxyl groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecyl 4-carboxyphenoxyacetate, while reduction could produce dodecyl (4-hydroxybutyl)phenoxyacetate .
Applications De Recherche Scientifique
Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The dioxobutyl moiety may participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dodecyl (4-hydroxyphenoxy)acetate
- Dodecyl (4-methoxyphenoxy)acetate
- Dodecyl (4-nitrophenoxy)acetate
Uniqueness
Compared to similar compounds, Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate stands out due to its unique combination of functional groups. The presence of the dioxobutyl moiety provides additional reactivity and potential for diverse applications. This makes it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
93777-21-0 |
|---|---|
Formule moléculaire |
C24H36O5 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
dodecyl 2-[4-(3-oxobutanoyl)phenoxy]acetate |
InChI |
InChI=1S/C24H36O5/c1-3-4-5-6-7-8-9-10-11-12-17-28-24(27)19-29-22-15-13-21(14-16-22)23(26)18-20(2)25/h13-16H,3-12,17-19H2,1-2H3 |
Clé InChI |
AKATWDMRLRLIRX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)COC1=CC=C(C=C1)C(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


